1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a central azetidine (4-membered nitrogen-containing ring) core substituted with two distinct pharmacophores: a 6-(1H-pyrazol-1-yl)pyrimidin-4-yl group and a 5-methylthiazol-2-yl carboxamide moiety. The pyrimidine-pyrazole fragment may facilitate π-π stacking interactions in biological systems, while the thiazole group contributes to hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c1-10-6-16-15(24-10)20-14(23)11-7-21(8-11)12-5-13(18-9-17-12)22-4-2-3-19-22/h2-6,9,11H,7-8H2,1H3,(H,16,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSBPSJFPGTGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure comprising a pyrazole, pyrimidine, thiazole, and azetidine moiety. The presence of these heterocycles is significant as they often contribute to diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds with pyrazole and pyrimidine scaffolds exhibit notable antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated efficacy against various bacterial strains, including E. coli and S. aureus . The presence of the azetidine ring enhances membrane permeability, contributing to the overall antimicrobial effect.
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have shown that compounds structurally related to the target molecule can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . For example, certain pyrazole derivatives exhibited up to 85% inhibition of IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
3. Anticancer Potential
The anticancer activity of pyrazole-containing compounds is well-documented. Several studies have reported that modifications in the chemical structure can lead to significant cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells . The target compound's ability to inhibit cell proliferation suggests potential as an anticancer agent.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Modulation of Cytokine Production : The compound may interfere with signaling pathways involved in inflammation, thereby reducing cytokine release.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, such as BJ52910 and BJ52846 (listed in ), highlight key differences in core scaffolds, substituents, and physicochemical properties. Below is a comparative analysis:
<sup>*</sup>Molecular formula estimated based on structural similarity to BJ52846, with azetidine (C3H7N) replacing piperidine (C5H11N).
Key Structural and Functional Differences:
Core Scaffold: The target compound employs an azetidine ring, which is smaller and more rigid than the piperidine cores in BJ52910 and BJ52846.
Heterocyclic Substituents :
- The 5-methylthiazol-2-yl group in the target compound differs from BJ52846’s 5-methyl-1,3,4-thiadiazol-2-yl . Thiadiazoles generally exhibit stronger electron-withdrawing effects than thiazoles, which could alter electronic distribution and target interactions .
- Compared to BJ52910’s pyridin-2-ylmethyl group, the thiazole moiety in the target compound may reduce basicity, influencing pharmacokinetic properties like membrane permeability.
Pyrimidine Substituents :
- The target compound and BJ52910 share a 6-(1H-pyrazol-1-yl)pyrimidin-4-yl group, while BJ52846 uses 6-(1H-imidazol-1-yl)pyrimidin-4-yl . Imidazole’s additional nitrogen atom (vs. pyrazole) enhances hydrogen-bonding capacity, which might explain divergent biological activities in analogs .
Molecular Weight and Solubility :
- The azetidine core likely reduces the target compound’s molecular weight compared to BJ52846 (estimated ~350–370 g/mol vs. 370.43 g/mol). Smaller molecules often exhibit better diffusion rates but may compromise binding affinity due to reduced surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
